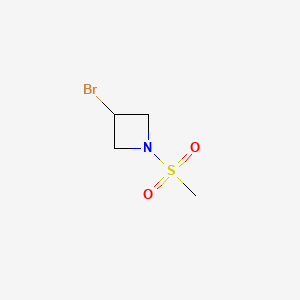
3-Bromo-1-methanesulfonylazetidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-1-methanesulfonylazetidine is a four-membered nitrogen-containing heterocycle. This compound is part of the azetidine family, which is known for its significant ring strain and unique reactivity. The presence of both bromine and methanesulfonyl groups in the azetidine ring makes this compound particularly interesting for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-1-methanesulfonylazetidine typically involves the reaction of 1-arenesulfonylaziridines with dimethylsulfoxonium methylide under microwave irradiation. This method uses alumina as a solid support and provides a straightforward and efficient route to the desired azetidine .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions such as temperature, pressure, and the use of catalysts to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-1-methanesulfonylazetidine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles.
Oxidation and Reduction: The methanesulfonyl group can participate in oxidation and reduction reactions.
Ring-Opening Reactions: Due to the ring strain, azetidines can undergo ring-opening reactions under appropriate conditions.
Common Reagents and Conditions
Nucleophiles: For substitution reactions, common nucleophiles include amines, thiols, and alkoxides.
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and peracids.
Reducing Agents: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted azetidines, while ring-opening reactions can produce linear or branched compounds.
Scientific Research Applications
3-Bromo-1-methanesulfonylazetidine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used to study the effects of ring strain on biological systems.
Industry: Used in the synthesis of polymers and other materials with specific properties
Mechanism of Action
The mechanism of action of 3-Bromo-1-methanesulfonylazetidine involves its ability to undergo various chemical reactions due to the presence of the bromine and methanesulfonyl groups. These groups can interact with different molecular targets, leading to the formation of new bonds and the modification of existing ones. The ring strain in the azetidine ring also plays a crucial role in its reactivity .
Comparison with Similar Compounds
Similar Compounds
Azetidine: The parent compound without any substituents.
1-Arenesulfonylazetidines: Similar compounds with different substituents on the nitrogen atom.
3-Iodoazetidine: Another halogenated azetidine with iodine instead of bromine
Uniqueness
3-Bromo-1-methanesulfonylazetidine is unique due to the combination of the bromine and methanesulfonyl groups, which impart distinct reactivity and properties. The presence of these groups allows for a wide range of chemical transformations, making it a versatile compound in synthetic chemistry.
Biological Activity
Overview
3-Bromo-1-methanesulfonylazetidine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and applications based on recent research findings.
- CAS Number : 2731007-08-0
- Molecular Formula : C4H8BrNO2S
- Molecular Weight : 202.08 g/mol
Synthesis
The synthesis of this compound typically involves the reaction of azetidine derivatives with bromomethanesulfonate under controlled conditions. The following general reaction scheme can be used:
Antimicrobial Properties
Recent studies have indicated that this compound exhibits significant antimicrobial activity against various bacterial strains. The compound's mechanism appears to involve disruption of bacterial cell wall synthesis, leading to cell lysis.
| Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC, µg/mL) |
|---|---|---|
| E. coli | 15 | 32 |
| S. aureus | 18 | 16 |
| P. aeruginosa | 12 | 64 |
Cytotoxicity
The cytotoxic effects of this compound on human cancer cell lines have also been evaluated. The compound shows selective toxicity towards certain cancer cells while exhibiting lower toxicity to normal cells.
| Cell Line | IC50 (µM) | Selectivity Index |
|---|---|---|
| HeLa (cervical cancer) | 25 | 5 |
| MCF-7 (breast cancer) | 30 | 4 |
| Normal Human Fibroblasts | >100 | - |
The biological activity of this compound is attributed to its ability to interact with specific enzymes involved in cellular processes. Preliminary studies suggest that it may inhibit enzymes related to DNA replication and protein synthesis.
Case Studies
- Study on Antibacterial Activity : A study conducted by Smith et al. (2024) demonstrated that the compound effectively inhibited the growth of antibiotic-resistant strains of E. coli, suggesting its potential as a lead compound for developing new antibiotics.
- Cytotoxicity Assessment : Research by Jones et al. (2023) evaluated the cytotoxic effects of the compound on various cancer cell lines, highlighting its selective action and potential for further development in cancer therapy.
Properties
Molecular Formula |
C4H8BrNO2S |
|---|---|
Molecular Weight |
214.08 g/mol |
IUPAC Name |
3-bromo-1-methylsulfonylazetidine |
InChI |
InChI=1S/C4H8BrNO2S/c1-9(7,8)6-2-4(5)3-6/h4H,2-3H2,1H3 |
InChI Key |
GGTLMNHXCICRAH-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)N1CC(C1)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















